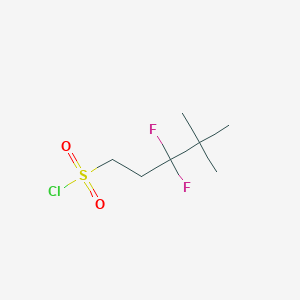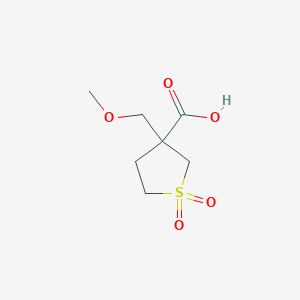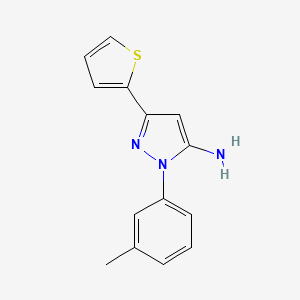
1-(3-methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3-methylphenyl group and a thien-2-yl group
Preparation Methods
The synthesis of 1-(3-methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3-methylphenyl and thien-2-yl groups. This can be done using appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(3-Methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized pyrazole derivatives.
Scientific Research Applications
1-(3-Methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, and may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
1-(3-Methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(3-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine: This compound has a phenyl group instead of a thien-2-yl group, which may result in different electronic and steric properties.
1-(3-Methylphenyl)-3-thien-2-yl-1H-pyrazol-4-amine: The position of the amino group is different, which can affect the compound’s reactivity and biological activity.
1-(3-Methylphenyl)-3-thien-2-yl-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of an amino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric characteristics, making it valuable for various research applications.
Properties
Molecular Formula |
C14H13N3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-thiophen-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H13N3S/c1-10-4-2-5-11(8-10)17-14(15)9-12(16-17)13-6-3-7-18-13/h2-9H,15H2,1H3 |
InChI Key |
ICAUYLNNZCMONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=CS3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


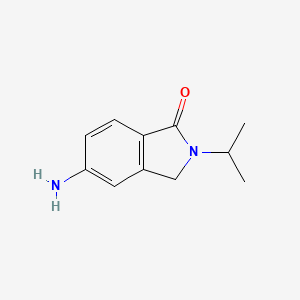
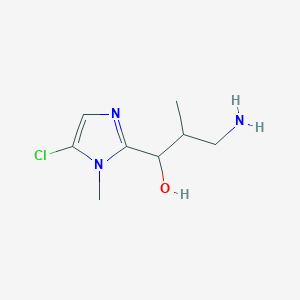
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13179497.png)
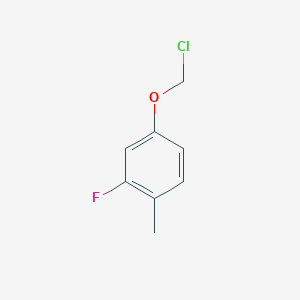


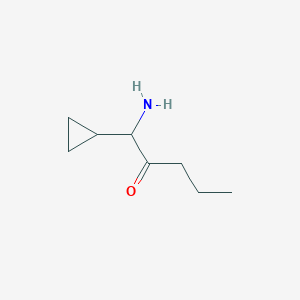
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
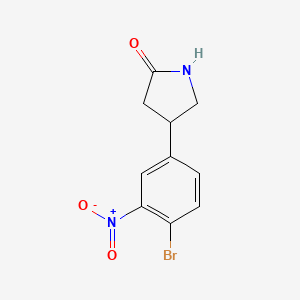
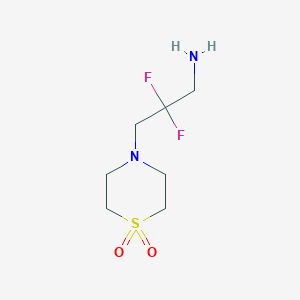
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
